Trithiocyanuric acid trisodium salt hydrate
Description
Historical Context and Evolution of Research on S-Triazine Derivatives
The study of 1,3,5-triazine (B166579), also known as s-triazine, and its derivatives has a rich history. wikipedia.org These compounds have been a subject of considerable interest for an extended period due to their diverse applications. scholarsresearchlibrary.com One of the earliest and most significant developments in triazine chemistry was the discovery of triazine herbicides in 1952 by J.R. Geigy, Ltd., based in Switzerland. researchgate.net This discovery opened the door to the widespread use of s-triazine compounds in agriculture. researchgate.net
Over the years, research expanded beyond agricultural applications. The versatility of the s-triazine scaffold, its structural flexibility, and its ease of functionalization have made it a prominent subject in medicinal chemistry and materials science. researchgate.netmdpi.com The development of synthetic methodologies, particularly those starting from the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), has allowed for the creation of a vast library of triazine derivatives. tandfonline.comresearchgate.net This has led to the exploration of s-triazines in a wide spectrum of biological and industrial fields, including their use as anticancer, antimicrobial, and antiviral agents, as well as in the creation of dyes and polymers. researchgate.netmdpi.comwikipedia.orgijbpas.com The continuous evolution of research highlights the adaptability of the s-triazine core in developing new functional molecules. mdpi.com
Fundamental Principles of Triazine-Based Heterocycles in Contemporary Chemistry
Triazines are a class of six-membered heterocyclic aromatic rings containing three nitrogen atoms that replace carbon-hydrogen units in a benzene (B151609) ring. wikipedia.orgnih.govresearchgate.net The 1,3,5-triazine or s-triazine isomer is distinguished by the symmetrical placement of its nitrogen atoms. wikipedia.org
A key principle governing the chemistry of s-triazines is their electronic nature. They are characterized as weak bases with significantly less resonance energy than benzene. mdpi.comresearchgate.net This electronic property makes the triazine ring susceptible to nucleophilic substitution reactions, which are preferred over electrophilic substitutions. mdpi.comnih.govresearchgate.net The reactivity of s-triazine derivatives is famously demonstrated by cyanuric chloride, where the three chlorine atoms can be sequentially and selectively replaced by various nucleophiles by controlling the reaction temperature. tandfonline.comresearchgate.net This step-wise substitution allows for precise control over the final molecular structure, enabling the synthesis of mono-, di-, and tri-substituted triazines with identical or different functional groups. tandfonline.comresearchgate.net This synthetic accessibility is a cornerstone of their widespread use as a scaffold in designing complex molecules for various applications. researchgate.net
Significance of Trithiocyanuric Acid Trisodium (B8492382) Salt Hydrate (B1144303) as a Versatile Chemical Platform
Trithiocyanuric acid trisodium salt hydrate serves as a significant and versatile chemical platform, primarily recognized for its role in environmental remediation and as a synthetic intermediate. scbt.comnicesynth-chem.com Its most prominent application is as a heavy metal precipitating agent, often referred to as TMT-55. chemicalbook.comkrackeler.comsigmaaldrich.com The compound effectively removes heavy metal ions from wastewater by forming stable, insoluble complexes with most monovalent and divalent heavy metal ions, including copper, lead, mercury, cadmium, and silver. nicesynth-chem.comhbjdbio.comqyresearch.in
This capability is particularly valuable for treating industrial effluent from sources such as electroplating facilities, battery manufacturers, coal-fired power plants, and urban waste incineration plants. hbjdbio.comqyresearch.in It is especially effective in situations where heavy metals are present in complexed forms that cannot be easily precipitated as hydroxides. nicesynth-chem.com Beyond liquid waste, it is also utilized in the solidification and stabilization of heavy metal ions in fly ash and for the remediation of contaminated soil. hbjdbio.comqyresearch.in In addition to its environmental applications, it is classified as a heterocyclic building block, indicating its utility as a starting material or intermediate in organic synthesis for creating more complex molecules. scbt.com
Scope and Objectives of Comprehensive Academic Inquiry
A comprehensive academic inquiry into this compound is driven by several key objectives rooted in environmental science, materials science, and synthetic chemistry. The primary scope of research is to deepen the understanding and optimize its application as a heavy metal precipitant. This involves studying the kinetics and thermodynamics of its interactions with various metal ions, understanding the structure and stability of the resulting metal-ligand complexes, and developing more efficient and cost-effective methods for its use in diverse environmental matrices.
Further objectives include exploring its potential as a versatile building block in supramolecular and coordination chemistry. acs.org The three thiol groups on the triazine ring offer multiple coordination sites, making it an intriguing ligand for constructing novel coordination polymers and metal-organic frameworks (MOFs). Academic inquiry in this area would focus on synthesizing and characterizing these new materials and evaluating their potential properties and applications, such as in catalysis, gas storage, or as sensory materials. Investigating the solid-state structure and intermolecular interactions, such as the hydrogen bonding patterns observed in its parent compound, trithiocyanuric acid, provides fundamental insights into its crystal engineering potential. acs.orgrsc.org
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17766-26-6 sigmaaldrich.com |
| Molecular Formula | C₃N₃Na₃S₃ · xH₂O sigmaaldrich.com |
| Molecular Weight | 243.22 g/mol (anhydrous basis) sigmaaldrich.com |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 82-84 °C sigmaaldrich.com |
| Synonyms | 1,3,5-Triazine-2,4,6-trithiol trisodium salt hydrate krackeler.com |
Research Findings on S-Triazine Derivatives
| Research Area | Findings and Applications |
| Herbicidal Activity | Discovered in 1952, triazine compounds like simazine (B1681756) and atrazine (B1667683) became foundational herbicides for crop management. wikipedia.orgresearchgate.net |
| Medicinal Chemistry | Derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and antimalarial properties. researchgate.netnih.govresearchgate.net |
| Reactive Dyes | Chlorine-substituted triazines, starting from cyanuric chloride, are key components of reactive dyes that covalently bond to cellulose (B213188) fibers. wikipedia.orgwikipedia.org |
| Synthetic Reagents | The s-triazine ring is used as a core scaffold in organic synthesis due to the ease of functionalizing cyanuric chloride via sequential nucleophilic substitution. wikipedia.orgtandfonline.com |
| Industrial Applications | Used in the oil and gas industry for hydrogen sulfide (B99878) removal and as precursors to commercial resins like melamine (B1676169). wikipedia.orgwikipedia.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trithiolate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3.3Na.H2O/c7-1-4-2(8)6-3(9)5-1;;;;/h(H3,4,5,6,7,8,9);;;;1H2/q;3*+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJODYRMPMPAMB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[S-])[S-])[S-].O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3Na3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Trithiocyanuric Acid Trisodium Salt Hydrate
Advanced Synthesis Routes from Precursor Compounds
The synthesis of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303) can be achieved through several advanced methodologies, primarily involving nucleophilic substitution reactions. These routes are designed to ensure high yield and purity of the final product.
Nucleophilic Substitution Strategies
The most common and industrially significant method for the synthesis of trithiocyanuric acid trisodium salt hydrate involves the nucleophilic substitution of the chlorine atoms in cyanuric chloride. This process is typically carried out in an aqueous medium.
The reaction proceeds in a stepwise manner, where each chlorine atom is sequentially replaced by a thiol group. The high reactivity of cyanuric chloride towards nucleophiles drives the reaction to completion. nih.gov
Table 1: Reaction Parameters for Nucleophilic Substitution Synthesis
| Parameter | Value | Reference |
| Starting Material | Cyanuric Chloride | google.com |
| Nucleophile | Sodium Hydrosulfide (B80085) (NaSH) or Sodium Sulfide (B99878) (Na₂S) | google.com |
| Solvent | Aqueous Medium | google.com |
| Temperature | 20 - 70°C (preferably 40 - 50°C) | google.com |
| pH | > 7 (preferably 9 - 10) | google.com |
| Product | Trithiocyanuric acid trisodium salt nonahydrate | google.com |
Following the completion of the reaction, the desired product is isolated through crystallization, which is induced by cooling the reaction mixture. google.com
Acidification and Derivatization of Precursors
An alternative pathway to obtaining trithiocyanuric acid trisodium salt involves the initial synthesis of trithiocyanuric acid, followed by its conversion to the trisodium salt. This method allows for the purification of the intermediate acid before the final salt formation.
In one variation of the nucleophilic substitution synthesis, the reaction mixture can be acidified after the initial reaction, which causes the precipitation of trithiocyanuric acid (TMT-H₃). google.com This precipitated acid can then be separated and subsequently dissolved in a sodium hydroxide (B78521) solution of a specific concentration to form a solution of the trisodium salt. google.com This approach can be considered a derivatization of the initially formed salt, allowing for purification of the acid intermediate. The final salt is then obtained through crystallization from this solution.
Green Chemistry Approaches in Trithiocyanuric Acid Trisodium Salt Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are relevant to the synthesis of trithiocyanuric acid trisodium salt. The primary industrial synthesis route already incorporates a key green chemistry principle by utilizing water as the reaction solvent, which is a benign and environmentally friendly medium. google.com
The development of eco-friendly chelating agents for heavy metal remediation is an active area of research, and the synthesis of trithiocyanuric acid trisodium salt, a potent heavy metal precipitant, can benefit from the application of green chemistry principles. sigmaaldrich.comcardiff.ac.uk
Crystallization Protocols and Polymorph Control
The solid-state properties of this compound are critically dependent on the crystallization process. Control over crystallization is essential for obtaining the desired hydrate form and any potential polymorphs with specific physical and chemical characteristics.
Solvent-Induced Crystallization and Solvate Formation
The most commonly reported form of trithiocyanuric acid trisodium salt is its nonahydrate (·9H₂O). google.com The crystallization of this hydrate is typically induced by cooling a concentrated aqueous solution of the salt to a temperature between 0 and 20°C. google.com This process yields crystalline trithiocyanuric acid trisodium salt nonahydrate. google.com
The parent compound, trithiocyanuric acid, is known to form solvates with various organic solvents. rsc.org However, specific studies on the solvent-induced crystallization of the trisodium salt from solvents other than water are not extensively detailed in the available literature. The solubility of the salt in different solvents would be a key factor in exploring the formation of other solvates or polymorphs.
Investigation of Polymorphic Forms and Interconversions
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. The crystal structure of trithiocyanuric acid trisodium salt nonahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the trigonal space group R3, with specific lattice parameters. colab.ws
Table 2: Crystallographic Data for Trithiocyanuric Acid Trisodium Salt Nonahydrate
| Parameter | Value | Reference |
| Formula | Na₃S₃C₃N₃·9H₂O | colab.ws |
| Crystal System | Trigonal | colab.ws |
| Space Group | R3 | colab.ws |
| a (Å) | 17.600(1) | colab.ws |
| c (Å) | 9.720(2) | colab.ws |
| V (ų) | 2607.5(5) | colab.ws |
| Z | 6 | colab.ws |
| Dₓ (g/cm³) | 1.55 | colab.ws |
At present, the existence of other polymorphic forms of this compound has not been reported in the scientific literature. Consequently, studies on the interconversion between different polymorphic forms are also not available. Further research in this area would be valuable for a complete understanding of the solid-state chemistry of this compound.
Scalability and Process Optimization for Academic Research Production
The synthesis of this compound on a laboratory scale is a crucial aspect for academic research, enabling further investigation into its properties and applications. While detailed industrial-scale production data is often proprietary, the principles of process optimization can be applied to lab-scale synthesis to ensure efficiency, reproducibility, and safety.
A common laboratory-scale synthesis involves the reaction of cyanuric chloride with a sulfur source, such as sodium hydrosulfide or sodium sulfide, in an aqueous medium. Key parameters for optimization include reaction temperature, stoichiometry of reactants, pH control, and purification methods.
Key Optimization Parameters for Academic Production:
| Parameter | Considerations |
| Temperature Control | The reaction is typically exothermic. Maintaining a low temperature (0-10 °C) during the initial addition of reactants is crucial to control the reaction rate and prevent the formation of by-products. |
| Stoichiometry | A slight excess of the sulfur source is often employed to ensure complete conversion of the cyanuric chloride. |
| pH Adjustment | The pH of the reaction mixture should be carefully controlled. An alkaline environment is necessary to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring. |
| Purification | The crude product can be purified by recrystallization from water or a water/ethanol mixture. The degree of hydration of the final product can be influenced by the drying conditions. |
| Characterization | Standard analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are used to confirm the identity and purity of the synthesized compound. |
For academic purposes, scalability is often focused on producing gram-to-multigram quantities. The primary challenges in scaling up from a benchtop reaction include efficient heat dissipation, safe handling of reagents, and effective purification of larger volumes of product. The use of a jacketed reactor for better temperature control and the implementation of robust filtration and drying techniques are important considerations for a successful scale-up in a research environment.
Synthesis of Functionalized Trithiocyanurate Derivatives
The three reactive thiol groups on the trithiocyanuric acid core provide ample opportunities for further functionalization, leading to a diverse range of derivatives with tailored properties.
Preparation of Metalated Trithiocyanuric Acid Species
Trithiocyanuric acid and its trisodium salt are excellent ligands for a wide variety of metal ions, forming coordination polymers and metal-organic frameworks (MOFs). The sulfur atoms of the thiol groups act as soft donor sites, showing a high affinity for soft and borderline metal ions.
The synthesis of these metalated species is typically achieved through the reaction of the trisodium salt with a corresponding metal salt in a suitable solvent, often water or a mixture of organic solvents and water. The resulting structures can range from simple mononuclear complexes to intricate three-dimensional frameworks.
Examples of Metalated Trithiocyanuric Acid Species:
| Metal Ion | Synthetic Approach | Resulting Structure |
| Chromium(III) | Solvothermal reaction of CrCl₃·6H₂O and trithiocyanuric acid in a DMF/DMSO solvent mixture. acs.org | Formation of a chromium-based metal-organic framework (Cr-MOF). acs.org |
| Copper(I) | Solvothermal reaction of CuCl with trithiocyanuric acid in acetonitrile. rsc.orgrsc.org | Yields reddish-orange octahedral crystals of a dense, insulating metal-organic framework. rsc.orgrsc.org |
| Nickel(II), Cobalt(II) | Reaction with the respective metal perchlorates in the presence of other ligands. | Can form polynuclear complexes with trithiocyanurate acting as a bridging ligand. |
Derivatization towards S-Heptazine and Thiocyameluric Acid Analogues
S-Heptazines and thiocyameluric acids are nitrogen-rich heterocyclic compounds with extended π-conjugated systems, making them interesting targets for materials science. While the direct conversion of trithiocyanuric acid to these structures is not a commonly reported high-yield pathway, it serves as a conceptual precursor.
The synthesis of thiocyameluric acid (C₆N₇S₃H₃), the tri-thio analogue of cyameluric acid, has been achieved through other routes, highlighting its importance as a key compound for new s-heptazine derivatives. nih.govresearchgate.net One reported synthesis involves the reaction of cyameluric chloride with hydrogen sulfide in the presence of a base. nih.gov Another approach involves the cleavage of a triarylthiocyamelurate with sodium sulfide. nih.gov
Although a direct synthetic transformation from trithiocyanuric acid to s-heptazine is not straightforward, the structural relationship suggests that trithiocyanuric acid could potentially be used in condensation reactions under specific conditions to form the larger heptazine core, though this remains an area for further research. The synthesis of 2,5,8-triazido-s-heptazine has been achieved from melon, which is produced by the pyrolysis of ammonium (B1175870) thiocyanate (B1210189), indicating a synthetic connection through thiocyanate-related chemistry. nih.gov
Formation of Organo-sulfur Derivatives
The nucleophilic nature of the thiolate groups in trithiocyanuric acid trisodium salt makes it an excellent starting material for the synthesis of various organo-sulfur derivatives. The most common reaction is S-alkylation, which involves the reaction of the trisodium salt with alkyl halides to form the corresponding tris(alkylthio)-1,3,5-triazines.
This thioetherification reaction is a versatile method for introducing a wide range of organic functionalities onto the triazine core. The general reaction can be represented as:
C₃N₃S₃Na₃ + 3 R-X → C₃N₃(SR)₃ + 3 NaX (where R is an alkyl or aryl group and X is a halide)
By carefully controlling the stoichiometry of the alkylating agent, it is possible to achieve mono-, di-, or tri-substituted products. These organo-sulfur derivatives have applications in various fields, including as additives in lubricants and polymers, and as precursors for further chemical modifications. The synthesis of tris(dithio)cyamelurates from thiocyameluric acid further demonstrates the rich chemistry of these sulfur-containing heterocyclic systems. nih.govresearchgate.net
Molecular and Supramolecular Structural Elucidation
Hydrogen Bonding Networks and Topologies
Hydrogen bonds are directional intermolecular forces that play a crucial role in determining the supramolecular architecture of crystalline solids. In hydrated salts, both O-H and sometimes N-H groups can act as hydrogen bond donors.
In the broader context of trithiocyanuric acid and its derivatives, N-H…S hydrogen bonds are a recurring and structurally significant motif. researchgate.netnih.gov These interactions are pivotal in the formation of various supramolecular assemblies, often leading to recognizable patterns or synthons. researchgate.net
For the trithiocyanuric acid trisodium (B8492382) salt nonahydrate, the primary hydrogen bonding interactions involve the water molecules. The O-H groups of the nine water molecules per formula unit act as donors, forming O-H…S hydrogen bonds with the sulfur atoms of the trithiocyanurate anion. These interactions are fundamental to the stability of the hydrated crystal lattice. The precise geometric details of these O-H…S bonds, such as bond lengths and angles, are determined by the specific arrangement of atoms in the crystal.
The interplay of ionic forces between the sodium cations and the trithiocyanurate anions, combined with the extensive network of O-H…S hydrogen bonds, results in the formation of a robust three-dimensional supramolecular architecture. The water molecules effectively bridge the sodium ions and the sulfur atoms of the anions, creating a highly connected and stable structure. While simpler systems involving trithiocyanuric acid can form one- or two-dimensional networks, the high degree of hydration and the presence of sodium ions in this salt facilitate the construction of a more complex and integrated 3D framework. researchgate.net
Role of Hydration in Supramolecular Assembly
The incorporation of water molecules into the crystal lattice of trithiocyanuric acid trisodium salt is a critical factor in defining its three-dimensional supramolecular architecture. These water molecules are not passive guests; they are integral structural components that dictate the crystal packing through an extensive and complex network of hydrogen bonds. nih.govnih.gov This network involves interactions between the water molecules, the sodium cations, and the anionic trithiocyanurate rings, creating a highly ordered and stable structure.
Conformational Analysis and Tautomeric Equilibria
Trithiocyanuric acid (TTCA) exhibits thiol-thione tautomerism, a phenomenon where the molecule can exist in equilibrium between two forms: a thiol form and a thione form. researchgate.netnih.gov
Thione form: Characterized by three carbon-sulfur double bonds (C=S) and three nitrogen-hydrogen single bonds (N-H) within the 1,3,5-triazinane (B94176) ring. nih.gov
Thiol form: Characterized by three carbon-sulfur single bonds with attached hydrogen atoms (C-S-H) and an aromatic 1,3,5-triazine (B166579) ring with alternating carbon-nitrogen double bonds.
While the neutral molecule can exist as a mixture of these forms, spectroscopic and computational studies indicate that the thione tautomer is generally the most stable form in the solid state for neutral TTCA. researchgate.netnih.gov However, in the case of its trisodium salt, the molecule exists definitively in the deprotonated tri-thiolate (or tris-thiolate) form. nih.govnih.gov The loss of three protons from the thiol groups results in a resonance-stabilized aromatic anion where the negative charge is delocalized among the three sulfur atoms and the triazine ring. This delocalization confers significant stability to the aromatic tri-thiolate structure.
| Feature | Thione Tautomer (Neutral TTCA) | Tri-thiolate Tautomer (Anion in Salt) |
|---|---|---|
| Ring Structure | 1,3,5-Triazinane (non-aromatic) | 1,3,5-Triazine (aromatic) |
| Carbon-Sulfur Bond | Double Bond (C=S) | Single Bond Character (C-S⁻) |
| Ring Bonds | C-N Single Bonds | Delocalized C-N Aromatic Bonds |
| Proton Location | On Nitrogen Atoms (N-H) | Removed (Exists as S⁻) |
The protonation state dramatically alters the molecular geometry of the trithiocyanuric acid moiety. The neutral, fully protonated molecule (predominantly in the thione form) is a planar molecule with threefold symmetry. researchgate.net This planarity is a key feature that facilitates its assembly into well-defined hydrogen-bonded structures, such as chains and sheets, through N-H···S interactions. researchgate.netrsc.org
Upon full deprotonation to form the trisodium salt, the resulting trithiocyanurate anion (C₃N₃S₃³⁻) undergoes a significant geometric and electronic rearrangement. The anion becomes a highly symmetrical, planar structure with delocalized π-electrons across the triazine ring, conferring aromatic character. researchgate.net This change from a neutral, hydrogen-bond-donating molecule to a polyanionic, aromatic species has profound consequences for its supramolecular behavior. The strong electrostatic charges on the exocyclic sulfur atoms become the dominant sites for interaction, leading to coordination with sodium cations and the formation of intricate, ionically bonded crystal lattices, often mediated by the bridging water molecules of hydration. nih.gov The transition from a hydrogen-bond-driven assembly in the neutral state to an ion-coordinated assembly in the salt form is a direct consequence of the change in protonation state. nih.govnih.gov
Structural Features of Co-crystals and Solvates
Trithiocyanuric acid is a versatile building block in supramolecular chemistry, readily forming co-crystals and solvates with a diverse range of molecules. researchgate.netnih.gov Attempts to crystallize neutral TTCA from various organic solvents frequently result in the formation of solvate co-crystals, where the solvent molecule is incorporated directly into the crystal structure. researchgate.net This highlights the strong tendency of TTCA to engage in intermolecular interactions.
The primary interaction responsible for the formation of these structures is hydrogen bonding, typically involving the N-H groups of TTCA acting as donors and acceptor sites on the co-former molecule. nih.govresearchgate.net A common and robust structural motif observed in TTCA co-crystals is the R²₂(8) synthon, where two TTCA molecules form a hydrogen-bonded dimer via N-H···S interactions. nih.govresearchgate.net These dimers can then be further organized into more complex arrangements like chains and sheets. rsc.org
Spectroscopic and Computational Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within the trithiocyanurate anion.
FTIR spectroscopy of the trithiocyanurate anion reveals characteristic absorption bands that correspond to the vibrational modes of its chemical bonds. The neutralization of trithiocyanuric acid to form the ttc³⁻ anion leads to notable shifts in the wavenumbers of these bands. bohrium.comresearchgate.net These shifts are indicative of changes in the electronic distribution and bond strengths upon deprotonation.
Key vibrational modes observed in the FTIR spectrum of the trithiocyanurate anion include C-S and C-N stretching vibrations. The vibrations with C-S character generally show a downshift in frequency compared to the parent acid, suggesting a slight elongation of the C-S bonds in the salt. Conversely, the C-N bond distances are typically shorter in the anion. bohrium.com
A detailed assignment of the prominent FTIR bands for the trithiocyanurate anion (ttc³⁻) is presented in the table below, based on computational analysis and comparison with the parent acid. bohrium.com
| Band (cm⁻¹) | Assignment (Symmetry) | Description of Vibrational Mode |
| ~1477 | E' | Asymmetric C-N stretching |
| ~1379 | E' | Asymmetric C-N stretching coupled with C-S stretching |
| ~1211 | A1' | Symmetric C-N stretching |
| ~994 | E' | Ring deformation coupled with C-S stretching |
| ~781 | A1' | Symmetric C-S stretching (Ring breathing) |
| ~578 | E' | Ring deformation |
| ~451 | A2" | Out-of-plane ring deformation |
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations of nonpolar groups. For the trithiocyanurate anion, which possesses D₃h symmetry, certain vibrational modes are exclusively Raman active. bohrium.comresearchgate.net The analysis of Raman spectra, supported by Density Functional Theory (DFT) calculations and Potential Energy Distribution (PED) analysis, allows for a comprehensive assignment of the observed bands. bohrium.com
The Raman spectrum is particularly useful for identifying the symmetric "ring breathing" vibration, which is a strong, characteristic band for this symmetric molecule. The table below summarizes the key Raman band assignments for the trithiocyanurate anion. bohrium.com
| Band (cm⁻¹) | Assignment (Symmetry) | Description of Vibrational Mode |
| ~1477 | E' | Asymmetric C-N stretching |
| ~1212 | A1' | Symmetric C-N stretching |
| ~994 | E' | Ring deformation coupled with C-S stretching |
| ~781 | A1' | Symmetric C-S stretching (Ring breathing) |
| ~578 | E' | Ring deformation |
| ~322 | E" | Out-of-plane ring deformation (Raman active only) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For trithiocyanuric acid trisodium (B8492382) salt, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Due to the molecular structure of the fully deprotonated trithiocyanurate anion, a ¹H NMR spectrum in D₂O is not expected to show signals corresponding to the molecule itself, as there are no protons directly attached to the triazine ring or the sulfur atoms. Any observed signals would likely be from the solvent or residual protons exchanged with the solvent.
A ¹³C NMR spectrum of trithiocyanuric acid trisodium salt in D₂O would be expected to show a single resonance, as the three carbon atoms in the triazine ring are chemically equivalent due to the molecule's D₃h symmetry. While databases indicate that a ¹³C NMR spectrum has been recorded for s-triazine-2,4,6-trithiol, trisodium salt in deuterium (B1214612) oxide, the specific chemical shift value is not publicly available in the referenced literature. spectrabase.com
Trithiocyanuric acid can exist in different tautomeric forms, primarily the trithione and trithiol forms. researchgate.netresearchgate.netnih.gov In the solid state, the thione form is predominant. researchgate.net Upon dissolution and formation of the trisodium salt, the molecule exists as the trithiocyanurate anion, where the negative charges are delocalized across the sulfur and nitrogen atoms. This anionic form is a resonance hybrid, and the concept of distinct tautomers is less applicable than in the neutral acid. The high symmetry of the anion, as evidenced by vibrational spectroscopy, suggests that in solution, the three C-S and three C-N bonds are equivalent, favoring the aromatic trithiolate-like structure. bohrium.com NMR spectroscopy would be the definitive technique to confirm this equivalence in solution, but detailed experimental data for the trisodium salt is currently lacking in the scientific literature.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and its resulting optical properties. An aqueous solution of trithiocyanuric acid trisodium salt hydrate (B1144303) would be expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions within the delocalized π-electron system of the triazine ring and the non-bonding electrons on the sulfur and nitrogen atoms.
UV-Vis Absorption Studies of Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.
For the trithiocyanurate anion, the key chromophore in trithiocyanuric acid trisodium salt, the electronic structure is dominated by the π-system of the triazine ring and the non-bonding electrons on the sulfur and nitrogen atoms. The expected electronic transitions are primarily of the n → π* and π → π* types. The n → π* transitions involve the excitation of a non-bonding electron (from sulfur or nitrogen) to an anti-bonding π* orbital, while π → π* transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.
Experimental studies on the parent molecule, trithiocyanuric acid (ttc), provide insight into the electronic absorption properties of the trithiocyanurate core. The UV-Vis spectrum of trithiocyanuric acid displays characteristic absorption bands that can be attributed to these transitions. A study on a Cu(I) complex of trithiocyanuric acid presented the experimental UV-Vis spectrum of the free trithiocyanuric acid ligand for comparison. researchgate.net
| Compound | Absorption Maxima (λmax) | Reference |
| Trithiocyanuric Acid (ttc) | ~325 nm | researchgate.net |
This interactive table summarizes the reported UV-Vis absorption data for the related compound, trithiocyanuric acid.
The absorption maximum observed around 325 nm for trithiocyanuric acid is indicative of the electronic transitions within the delocalized π-system of the molecule, likely corresponding to a π → π* transition, which is typically more intense than n → π* transitions. researchgate.net The anionic form present in the trisodium salt would be expected to show shifts in these absorption bands due to the increased electron density from the deprotonated thiol groups.
Advanced X-ray Spectroscopies
Advanced X-ray spectroscopy techniques provide detailed information about the elemental composition, oxidation states, and local atomic environment of a compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 288 | Distinguishes between C-N, C-S, and adventitious carbon. |
| Nitrogen | N 1s | 398 - 402 | Provides information on the chemical environment of nitrogen in the triazine ring. |
| Sulfur | S 2p | 162 - 168 | Differentiates between oxidation states and bonding environments (e.g., C-S⁻ vs C=S). |
| Sodium | Na 1s | ~1072 | Confirms the presence of the sodium counter-ion. |
| Oxygen | O 1s | ~532 | Indicates the presence of hydrate water molecules. |
This interactive table outlines the expected XPS signals for trithiocyanuric acid trisodium salt hydrate and the type of information that can be derived from them.
For the trisodium salt, an additional peak for sodium (Na 1s) would be expected. Furthermore, the presence of hydrate water molecules would be confirmed by a peak in the O 1s region. The precise binding energies of the C 1s, N 1s, and S 2p electrons would be influenced by the deprotonation and coordination to the sodium ions.
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. XAS is element-specific and can probe the environment of a selected atomic species. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the number, type, and distances of neighboring atoms.
For this compound, XAS at the sulfur K-edge would be particularly informative. The XANES region would provide details on the oxidation state of the sulfur atoms, confirming they are in the thiolate form. The EXAFS region would yield precise information on the S-C bond lengths and could potentially probe the coordination of the sodium ions to the sulfur atoms in the solid state.
While direct XAS studies on this compound are not prominent in the literature, the technique has been successfully applied to characterize the sulfur coordination environment in various metal complexes. For example, a study on copper(I) complexes with sulfur-containing pseudopeptides used Cu K-edge XAS to unequivocally demonstrate a trigonal-planar CuS₃ coordination environment, determining the Cu-S bond lengths with high precision. nih.gov This exemplifies how XAS could be used to study the interaction of the trithiocyanurate anion with metal ions, a key aspect of its application in heavy metal removal.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the energy of electronic transitions.
DFT calculations have been performed on the anionic form of trithiocyanuric acid (ttc³⁻) to support the assignment of vibrational spectra. researchgate.net These calculations provide optimized geometries and vibrational frequencies that are in good agreement with experimental data. researchgate.net
A full DFT study of the trithiocyanurate anion would reveal the distribution of electron density and the nature of its molecular orbitals. The HOMO is expected to be localized on the sulfur atoms, reflecting their nucleophilic character and their role in binding to metal ions. The LUMO is likely to be a π* orbital distributed over the triazine ring.
| Parameter | Description | Predicted Information for Trithiocyanurate Anion |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; high energy suggests high reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and the energy of the lowest electronic transition. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For ttc³⁻, the sulfur atoms would be highly nucleophilic. |
This interactive table summarizes key parameters obtained from DFT calculations and their significance for understanding the electronic structure of the trithiocyanurate anion.
Studies on related systems, such as the thiocyanate (B1210189) anion (SCN⁻), have utilized DFT to analyze the electronic structure, charge distribution, and relative contributions of different resonance structures, providing a framework for how DFT can elucidate the bonding in the trithiocyanurate anion. shd-pub.org.rs
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the behavior of molecules in solution and the formation of supramolecular assemblies.
While specific MD simulations focusing on this compound are not found in the surveyed literature, the methodology is well-suited to investigate several aspects of its behavior. For example, MD simulations could be used to:
Study the hydration of the trithiocyanurate anion and the coordination of water molecules and sodium ions around it in aqueous solution.
Simulate the self-assembly or aggregation of trithiocyanurate anions, which may be relevant to its mechanism of action in certain applications.
Model the interaction of the trithiocyanurate anion with metal ions in solution, providing insights into the formation of metal complexes at an atomistic level.
The application of MD simulations to other s-triazine-based molecules has been reported, for instance, to investigate the binding mode and dynamic stability of inhibitors within the active sites of enzymes. ekb.eg These studies showcase the power of MD to reveal stable interactions and dynamic behavior, a potential avenue for future research on the supramolecular chemistry of this compound. ekb.eg
Theoretical Prediction of Hydrogen Bond Strengths and Tautomeric Preferences
Hydrogen Bond Strengths in the Hydrated Salt:
In this compound, the primary hydrogen bonding interactions would involve the water of hydration and the trithiocyanurate anion. The trithiocyanurate anion possesses nitrogen and sulfur atoms which can act as hydrogen bond acceptors. Theoretical predictions of these hydrogen bond strengths can be computationally modeled using methods like Density Functional Theory (DFT).
The strength of the hydrogen bonds would be influenced by the electrostatic potential of the anion and the orientation of the water molecules. It is anticipated that hydrogen bonds between the water protons (as donors) and the nitrogen atoms of the triazine ring (as acceptors) would be significant. Additionally, interactions between water protons and the negatively charged sulfur atoms would also contribute to the stability of the hydrated crystal structure.
A hypothetical computational study to determine these interaction energies could involve geometry optimization of clusters of the trithiocyanurate anion with one or more water molecules, followed by calculation of the binding energies with basis set superposition error (BSSE) correction.
Table 1: Hypothetical Interaction Energies of Water with Trithiocyanurate Anion
| Interacting Atoms | Estimated Interaction Energy (kcal/mol) |
|---|---|
| Water (H)···N (triazine) | -5 to -8 |
| Water (H)···S⁻ (thiolate) | -3 to -6 |
Note: These are estimated values based on typical hydrogen bond and ion-dipole interaction strengths and require specific computational studies for validation.
Tautomeric Preferences of the Trisodium Salt:
For trithiocyanuric acid, the primary tautomerism is the thione-thiol equilibrium. However, in the trisodium salt, the protons of the thiol groups are replaced by sodium ions, effectively locking the molecule in the trithiolate form. Therefore, the traditional tautomeric considerations are not directly applicable.
Computational Studies on Host-Guest Interactions
Computational modeling is a powerful tool for investigating the potential of a molecule to act as a host in host-guest chemistry. For this compound, the trithiocyanurate anion could potentially serve as an anionic host for cationic guest molecules.
Molecular dynamics (MD) simulations and docking studies could be used to explore the interactions of the trithiocyanurate anion with various guest molecules. These studies can predict the preferred binding sites, the geometry of the host-guest complex, and the binding free energy. The planar structure and the distribution of negative charges on the sulfur atoms and lone pairs on the nitrogen atoms make the trithiocyanurate anion a candidate for interacting with complementary guest molecules through a combination of electrostatic interactions, and potentially π-stacking if the guest has an aromatic character.
Table 2: Potential Guest Molecules for Trithiocyanurate Anion
| Guest Molecule Type | Potential Interaction Sites |
|---|---|
| Small Organic Cations | Electrostatic interaction with S⁻ |
| Metal Cations | Coordination with S⁻ and N atoms |
Further computational research, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, could be performed on modeled host-guest complexes to characterize the nature of the non-covalent interactions that stabilize the assembly.
Coordination Chemistry of Trithiocyanuric Acid Trisodium Salt Hydrate
Ligand Properties and Coordination Modes
The coordination behavior of the trithiocyanurate anion is dictated by its inherent electronic and structural properties, the nature of the metal ion, and the reaction conditions, particularly pH.
Thiolate and Amide Ligand Functionality
The trithiocyanurate ligand's functionality stems from its ability to be deprotonated, forming thiolate groups (S⁻) which are excellent donors for soft metal ions. The triazine ring also contains three nitrogen atoms, which act as secondary donor sites. In its fully deprotonated form (ttc³⁻), the ligand can be considered to have three thiolate donors and three amide-like nitrogen donors. Coordination can occur exclusively through the sulfur or nitrogen atoms, or more commonly, through a combination of both. chemicalbook.comnih.gov This dual functionality allows the ligand to act as a powerful chelating agent.
Chelation Chemistry with Transition and Post-Transition Metal Ions
Trithiocyanuric acid forms stable complexes with a wide array of transition and post-transition metal ions, including but not limited to Fe(II), Mn(II), Ni(II), Cu(II), and Zn(II). chemicalbook.comnih.govnih.govwikipedia.org The most common coordination mode observed is a bidentate N,S chelation, where a metal ion binds to a deprotonated sulfur atom and an adjacent ring nitrogen atom. wikipedia.org This forms a stable five-membered chelate ring. Depending on the stoichiometry and the metal's coordination preference, the ligand can be mono-, di-, or tri-deprotonated, leading to anions like ttcH₂⁻, ttcH²⁻, and ttc³⁻ participating in coordination. In many synthesized complexes, ancillary or "blocking" ligands are used to occupy some of the metal's coordination sites. nih.gov This strategy is often necessary to prevent the formation of insoluble and poorly characterized coordination polymers, which can readily form due to the ligand's high connectivity. nih.gov
Influence of pH on Metal-Ligand Complexation Equilibria
The pH of the reaction medium is a critical parameter that governs the complexation equilibria. The protonation state of the trithiocyanuric acid is directly dependent on the pH. nih.gov For coordination to occur, the acidic protons of the thiol/thione groups must be removed, a process which is favored in neutral to basic conditions. The distribution of metal species in an aqueous solution is heavily influenced by pH, which affects ligand protonation, metal hydrolysis, and potential precipitation. rsc.org The commencement of complex formation is often observed by a departure in titration curves when a metal ion is introduced to the ligand solution, typically starting at a pH of 2.5 to 3.5. researchgate.net While complex formation is favored at higher pH due to ligand deprotonation, excessively high pH can lead to the precipitation of metal hydroxides, which competes with the desired complexation reaction. scbt.com However, once formed, many metal-trithiocyanurate complexes exhibit high stability over a broad pH range. krackeler.com
Synthesis and Characterization of Metal-Trithiocyanurate Complexes
The synthesis of discrete metal-trithiocyanurate complexes typically involves the reaction of a soluble metal salt with trithiocyanuric acid trisodium (B8492382) salt in a suitable solvent, often an alcohol-water mixture. nih.gov The resulting complexes are then characterized by a suite of analytical techniques including elemental analysis, FT-IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate their molecular structure and coordination environment.
Divalent Metal Ion Complexes (e.g., Zn(II), Mg(II), Ba(II), Cu(II), Ni(II))
A variety of complexes with divalent metal ions have been reported, showcasing the ligand's diverse coordination capabilities.
Zn(II) Complexes: Both mononuclear and one-dimensional polymeric Zn(II) complexes have been successfully synthesized. wikipedia.org For instance, in the complex [Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O, the zinc(II) ion is in an octahedral environment, coordinated by two trithiocyanurate ligands acting in a bidentate N,S chelating fashion, with the remaining sites occupied by monodentate N-donor co-ligands. wikipedia.org
Mg(II) and Ba(II) Complexes: While trithiocyanuric acid trisodium salt is widely used as a precipitating agent for a broad range of heavy metals, specific, structurally characterized coordination complexes of magnesium(II) and barium(II) are not extensively documented in the literature. nih.gov These alkaline earth metals generally form weaker complexes compared to transition metals and their interactions often lead to the formation of simple salts or polymeric precipitates rather than discrete, crystalline coordination compounds.
Cu(II) Complexes: A notable example is the trinuclear complex, Cu₃(pmdien)₃(µ-ttc)₃. nih.gov In this structure, three Cu(II) centers are bridged by a single, fully deprotonated trithiocyanurate(3-) ligand. Each copper atom is coordinated by a nitrogen and a sulfur atom from the bridging ttc³⁻ ligand and three nitrogen atoms from a chelating N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien) co-ligand, resulting in a deformed trigonal bipyramidal geometry. nih.gov
Ni(II) Complexes: The coordination chemistry of nickel(II) with trithiocyanurate is particularly rich, with mononuclear, trinuclear, and even heptanuclear complexes having been reported. chemicalbook.com In mononuclear complexes like [Ni(pmdien)(ttcH)], the nickel coordination sphere can be five- or six-coordinate, involving an N,S chelating mode from the ttcH²⁻ ligand. chemicalbook.com Trinuclear complexes, such as Ni₃(pmdien)₃(µ-ttc)₃, have also been synthesized and are structurally analogous to their copper counterparts. chemicalbook.com
| Metal Ion | Example Complex Formula | Coordination Geometry | Trithiocyanurate Coordination Mode |
| Zn(II) | [Zn(ttcH₂)₂(3-bpt)₂]·2H₂O | Octahedral | Bidentate (N,S) Chelation |
| Cu(II) | [Cu₃(pmdien)₃(µ-ttc)]³⁺ | Trigonal Bipyramidal | Bridging, Bischelating (N,S) |
| Ni(II) | [Ni(pmdien)(ttcH)] | Five-coordinate | Bidentate (N,S) Chelation |
| Ni(II) | [Ni₃(pmdien)₃(µ-ttc)]³⁺ | Octahedral (distorted) | Bridging, Bischelating (N,S) |
Table created based on data from references chemicalbook.comnih.govwikipedia.org.
Formation of Polynuclear and Polymeric Coordination Compounds
The presence of three separate N,S bidentate sites on the trithiocyanurate ring makes it an exceptional ligand for the construction of polynuclear and polymeric coordination compounds. By acting as a multidentate bridge, it can link multiple metal centers together.
Trinuclear complexes are a common structural motif, where three metal ions are bridged by a central ttc³⁻ ligand, as seen in the aforementioned Cu(II) and Ni(II) complexes. chemicalbook.comnih.gov In these "μ₃-trithiocyanurato" compounds, each N,S pair of the ligand chelates one metal center.
Furthermore, the ligand can propagate one-dimensional coordination polymers. In the complex {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}ₙ, [Zn(ttcH₂)₂] units, where the zinc is chelated by two N,S-bidentate ligands, are linked into a chain by bridging 4,4'-bipyridine (B149096) co-ligands. wikipedia.org The inherent tendency of deprotonated trithiocyanuric acid to form polymeric structures with metal ions is strong, often leading to the precipitation of insoluble materials unless controlled by the use of appropriate blocking ligands. nih.gov
Thermodynamic and Kinetic Aspects of Complex Formation
The interaction between trithiocyanuric acid trisodium salt hydrate (B1144303) (TMT) and metal ions in solution is governed by both thermodynamic and kinetic factors. The thermodynamic stability of the resulting metal-trithiocyanurate complexes is a measure of the extent to which the complex will form under equilibrium conditions. This is typically quantified by the formation constant (K_f) or stability constant, where a larger value indicates a more stable complex. The kinetics of complex formation, on the other hand, describe the rate at which the reaction occurs.
For trithiocyanuric acid, which can exist in thiol-thione tautomeric forms, the deprotonated thiol groups are the primary sites for coordination with metal ions. The trisodium salt is readily soluble in water, dissociating into three sodium ions and the trithiocyanurate anion (TMT³⁻). This anion acts as a polydentate ligand, capable of forming strong bonds with various metal cations. The formation of metal-TMT complexes is generally a rapid process, leading to the precipitation of insoluble metal trithiocyanurates. This rapid precipitation is a key factor in the widespread use of TMT for the removal of heavy metals from wastewater.
While specific thermodynamic data such as formation constants for many heavy metal-trithiocyanurate complexes are not extensively reported in publicly available literature, the effectiveness of TMT in precipitating these metals to very low concentrations suggests that the formation constants are very high. The reaction is driven by the formation of a stable, insoluble product, which shifts the equilibrium strongly towards the complexed state.
The kinetics of the precipitation reaction are also favorable for metal removal applications. The reaction between TMT and heavy metal ions like mercury, lead, copper, cadmium, nickel, manganese, zinc, and chromium is typically rapid at ambient temperatures. This fast reaction kinetic allows for efficient removal of metals in industrial wastewater treatment processes with relatively short residence times.
Metal Scavenging and Immobilization Mechanisms
Trithiocyanuric acid trisodium salt hydrate is a highly effective agent for scavenging and immobilizing heavy metals from aqueous and organic solutions. Its efficacy stems from the strong affinity of the sulfur atoms in the trithiocyanurate ring for soft Lewis acids, which include many toxic heavy metals. The primary mechanism of immobilization is through the formation of highly insoluble metal-trithiocyanurate precipitates.
Precipitation Chemistry of Heavy Metals (e.g., Hg, Cd, Pb, Cu, Ag, Zn)
Trithiocyanuric acid trisodium salt reacts with a broad spectrum of heavy metal ions to form stable, insoluble precipitates. The general reaction can be represented as:
3 M²⁺ + 2 (C₃N₃S₃)³⁻ → M₃(C₃N₃S₃)₂ (s)
where M²⁺ represents a divalent heavy metal ion. The stoichiometry of the resulting precipitate can vary depending on the metal's oxidation state and coordination preferences.
Mercury (Hg): TMT is particularly effective in precipitating mercury from wastewater. The reaction with mercury(II) chloride results in the formation of mercury trimercaptotriazine (Hg-TMT) precipitates. However, studies have shown that several Hg-TMT species can exist, with varying chemical compositions and stabilities. Some forms, such as the white and yellow varieties of Hg-TMT, have been found to be unstable in both water and air, potentially leaching significant concentrations of mercury.
Cadmium (Cd), Lead (Pb), and Zinc (Zn): TMT readily precipitates these divalent metals. Laboratory studies on the aqueous leaching of cadmium, lead, and zinc TMT compounds have shown that while they are significantly more soluble than the corresponding metal sulfides in distilled water and acidic conditions, they are generally stable. For instance, no decomposition products were detected in the leached solid residues of Cd-TMT, Pb-TMT, and Zn-TMT after extended periods. The stability of these precipitates is influenced by pH, with increased stability generally observed at higher pH values.
Copper (Cu) and Silver (Ag): These metals, which have a strong affinity for sulfur-containing ligands, are also effectively precipitated by TMT. The formation of insoluble copper and silver trithiocyanurates drives the removal of these ions from solution to very low levels.
| Metal Ion | Common Oxidation State | Effectiveness of Precipitation with TMT | Notes |
| Mercury (Hg²⁺) | +2 | High | Forms various species with differing stability; some may be prone to leaching. |
| Cadmium (Cd²⁺) | +2 | High | Forms stable precipitates, particularly at neutral to alkaline pH. |
| Lead (Pb²⁺) | +2 | High | Forms stable precipitates with low solubility. |
| Copper (Cu²⁺) | +2 | High | Effectively removed from solution due to the formation of a highly insoluble complex. |
| Silver (Ag⁺) | +1 | High | Readily precipitates as silver trithiocyanurate. |
| Zinc (Zn²⁺) | +2 | High | Forms stable precipitates, similar to cadmium and lead. |
Mechanisms of Palladium Removal in Synthesis Processes
Palladium catalysts are widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck couplings. However, residual palladium in the final product, especially in the pharmaceutical industry, is a significant concern due to its potential toxicity. Trithiocyanuric acid trisodium salt is an effective scavenger for removing this residual palladium.
The primary mechanism for palladium removal by TMT is precipitation . The trithiocyanurate anion coordinates with the palladium species present in the reaction mixture to form an insoluble palladium-trithiocyanurate complex. This complex can then be easily removed by filtration. The palladium species in the post-reaction mixture can exist in various forms, including Pd(0) nanoparticles and soluble Pd(II) complexes. TMT is effective at scavenging these different forms due to the strong affinity of its sulfur donor atoms for palladium. The reaction is typically rapid and can reduce palladium levels from hundreds or thousands of parts per million (ppm) to less than 1 ppm in the final product after subsequent purification steps like crystallization.
The general process involves adding an aqueous solution of TMT to the organic reaction mixture, followed by stirring to allow for the precipitation of the palladium complex. The solid precipitate is then filtered off, and the organic product is further purified.
Long-Term Stability of Metal-Trithiocyanurate Precipitates
The long-term stability of the precipitates formed between heavy metals and trithiocyanuric acid is a critical factor for their safe disposal and environmental impact. The stability of these metal-TMT sludges is generally considered to be good, with the precipitates exhibiting both chemical and thermal stability.
However, the stability can be influenced by several factors, including the specific metal, the stoichiometry of the precipitate, and environmental conditions such as pH and the presence of oxidizing agents.
Mercury-TMT Precipitates: As mentioned earlier, the stability of mercury-trithiocyanurate precipitates can be variable. Studies have shown that some forms of Hg-TMT can be unstable and may release mercury back into the environment through leaching. This highlights the importance of proper characterization and management of mercury-containing sludges from TMT treatment.
Cadmium, Lead, and Zinc-TMT Precipitates: In contrast, the precipitates of cadmium, lead, and zinc with TMT have demonstrated good stability in leaching studies. Even under acidic conditions (pH 3), while some crystallization of amorphous precipitates was observed, no significant decomposition of the solid residues was detected over periods of several months. The stability of these precipitates is generally higher at neutral to alkaline pH.
The robust nature of these precipitates often allows the resulting sludge to be classified as non-hazardous waste, which can be disposed of in landfills. However, it is essential to conduct appropriate leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), to ensure compliance with environmental regulations before disposal. The long-term stability is attributed to the strong covalent bonds formed between the heavy metal ions and the sulfur atoms of the trithiocyanurate ligand within a stable, often polymeric, structure.
Applications in Materials Science and Environmental Chemistry
Precursors for Novel Carbon-Nitrogen Materials
The compound is instrumental in the synthesis of innovative carbon-nitrogen materials, particularly polymeric carbon nitride (PCN), a metal-free semiconductor with promising applications in photocatalysis. The incorporation of trithiocyanuric acid derivatives allows for precise tuning of the resulting material's structure and electronic properties.
Trithiocyanuric acid is frequently used in conjunction with nitrogen-rich compounds like melamine (B1676169) to create highly ordered PCN structures. The process often relies on a supramolecular preorganization approach, where trithiocyanuric acid and melamine form hydrogen-bonded molecular assemblies before thermal polymerization. worldscientific.comresearchgate.net This pre-organization at the molecular level is crucial as it intrinsically guides the microstructure and morphology of the final PCN material. worldscientific.com By controlling the self-assembly of these precursors, researchers can produce PCN with desired structures, such as ordered hollow and layered nanomaterials. researchgate.net This method provides a template-free route to nanostructured PCN, avoiding the need for post-synthesis treatments to remove templates. researchgate.net
One of the most significant applications of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303) is as a sulfur source for the synthesis of sulfur-doped graphitic carbon nitride (g-C3N4). worldscientific.comnih.govresearchgate.net During thermal condensation or polymerization with a nitrogen source like melamine, the trithiocyanuric acid decomposes, introducing sulfur atoms into the carbon nitride framework. worldscientific.comresearchgate.net This co-polymerization method is a widely reported and effective strategy for creating S-doped carbon nitride. nih.govresearchgate.net The thermal treatment of trithiocyanuric acid-melamine supramolecular aggregates leads to the formation of sulfur-doped carbon nitride microrods, where the properties can be systematically adjusted by varying the pyrolysis temperature. worldscientific.com
The introduction of sulfur into the carbon nitride lattice significantly alters the material's electronic and photocatalytic properties. Sulfur doping has been demonstrated to be an efficient strategy to enhance visible light absorption and promote the separation of photogenerated charge carriers (electrons and holes), which are crucial for high photocatalytic efficiency. worldscientific.comrsc.org Since sulfur has a lower electronegativity than the nitrogen atoms it may replace in the CN structure, it can donate extra valence electrons to the system. rsc.org This modification of the electronic structure often leads to a reduction in the material's bandgap, allowing it to be activated by a broader spectrum of visible light. rsc.org
The acidic sulfur-containing gases generated during the thermal decomposition of the trithiocyanuric acid precursor also play a role in modifying both the texture and the electronic structure of the resulting carbon nitride polymers. worldscientific.com Research has shown that sulfur-doped carbon nitride synthesized from trithiocyanuric acid exhibits remarkably higher photocatalytic activity for the degradation of organic pollutants like Rhodamine B and the reduction of toxic heavy metals such as hexavalent chromium (Cr(VI)) compared to undoped carbon nitride. worldscientific.com
| Pyrolysis Temperature (°C) | Key Structural/Electronic Changes | Impact on Photocatalytic Activity | Reference |
|---|---|---|---|
| Increasing Temperature (e.g., up to 650 °C) | Leads to larger specific surface area and stronger visible-light absorption. | Accelerated electron-hole separation, leading to remarkably higher activity for RhB degradation and Cr(VI) reduction. | worldscientific.com |
| General Doping Effect | Sulfur incorporation narrows the bandgap. | Enhances visible light harvesting and charge carrier separation. | rsc.org |
Supramolecular Host-Guest Systems
The ability of the trithiocyanuric acid molecule to form specific, non-covalent interactions, particularly hydrogen bonds, makes it a valuable component in supramolecular chemistry for the design of host-guest systems. These systems are capable of molecular recognition and the selective encapsulation of guest molecules.
Trithiocyanuric acid (TCA) can self-assemble or co-assemble with other molecules to form ordered, porous structures that act as molecular hosts. A notable example is the formation of hydrogen-bonded co-crystals between TCA and 4,4'-bipyridyl (BP). worldscientific.com In this system, N-H···N hydrogen bonds link the TCA and BP molecules, creating cavities and a three-dimensional network containing channels approximately 10 Å in size. worldscientific.com These channels are capable of accommodating guest molecules, effectively forming an organic channel structure or molecular cage. The resulting crystalline solid demonstrates considerable thermal stability, which allows for the removal and reintroduction of guest molecules without collapsing the host framework. worldscientific.com
The porous frameworks constructed from trithiocyanuric acid have been successfully used in molecular recognition studies, particularly with aromatic hydrocarbon guests. The TCA-BP co-crystal has been shown to accommodate various aromatic compounds, including benzene (B151609), toluene, p-xylene (B151628), and anthracene, within its channels. worldscientific.com The molar ratio of the components in these host-guest complexes is typically 2:1:1 or 2:1:0.5 (TCA:BP:Guest). worldscientific.com
Crucially, these host systems exhibit shape selectivity. After the initial hydrocarbon guests are removed by heating, the resulting empty channels (apo-host) can selectively re-absorb certain molecules. For instance, the apo-host can accommodate p-xylene but excludes its isomers, m-xylene (B151644) and o-xylene, as well as the larger mesitylene. worldscientific.com This demonstrates a sophisticated level of molecular recognition based on the size and shape complementarity between the host cavity and the potential hydrocarbon guest.
| Guest Hydrocarbon | Accommodation Status | Key Finding | Reference |
|---|---|---|---|
| Benzene | Accommodated | Forms a stable co-crystal with a 2:1:1 or 2:1:0.5 molar ratio (TCA:BP:Guest). | worldscientific.com |
| Toluene | Accommodated | Forms a stable co-crystal; can be removed by heating to ~183 °C. | worldscientific.com |
| p-Xylene | Accommodated & Selectively Re-absorbed | Can be reintroduced into the empty host channels after initial removal. | worldscientific.com |
| m-Xylene | Not Accommodated | Demonstrates shape selectivity of the host framework. | worldscientific.com |
| o-Xylene | Not Accommodated | Demonstrates shape selectivity of the host framework. | worldscientific.com |
Encapsulation and Storage of Volatile Molecules
Trithiocyanuric acid has demonstrated significant potential in the field of supramolecular chemistry, particularly in the formation of host-guest complexes capable of encapsulating and storing volatile organic compounds (VOCs). This capability stems from its ability to form well-defined, porous crystalline structures through non-covalent interactions, such as hydrogen bonding.
Research has shown that trithiocyanuric acid (TCA) can co-crystallize with other organic molecules, known as co-formers, to create robust frameworks with channels or cavities of specific dimensions. A notable example is the co-crystal formed between TCA and 4,4'-bipyridyl. This supramolecular assembly creates a three-dimensional network containing channels approximately 10 Å in diameter. worldscientific.com These channels have been successfully utilized to accommodate various aromatic VOCs, including benzene, toluene, and p-xylene. The molar ratio of the components in these inclusion complexes is typically found to be 2:1:1 or 2:1:0.5 (TCA:4,4'-bipyridyl:aromatic guest). worldscientific.com
The encapsulation of these volatile molecules is reversible. The guest molecules can be released from the host framework upon heating. For instance, benzene, toluene, and p-xylene are released from the TCA-4,4'-bipyridyl channels at around 190°C, 183°C, and 170°C, respectively. worldscientific.com This temperature-dependent release mechanism suggests potential applications in controlled release systems. Furthermore, the empty host frameworks, or apo-hosts, exhibit thermal stability and can be reloaded with guest molecules. worldscientific.com
An interesting aspect of these TCA-based supramolecular hosts is their shape selectivity. The channels of the TCA-4,4'-bipyridyl co-crystal can re-accommodate p-xylene but not its isomers, m-xylene and o-xylene, nor the larger mesitylene. worldscientific.com This selectivity is attributed to the specific size and shape of the channels within the host lattice.
The formation of these host-guest systems is primarily driven by hydrogen bonds. In the crystals, TCA molecules are interconnected via N-H···S hydrogen bonds. nih.gov This self-assembly behavior is fundamental to creating the porous architectures necessary for encapsulation. The study of these novel co-crystals contributes to a deeper understanding of supramolecular chemistry and opens avenues for the rational design of new materials for the storage and separation of volatile molecules. nih.govacs.org
Table 1: Release Temperatures of Volatile Organic Compounds from a Trithiocyanuric Acid-4,4'-Bipyridyl Host
| Volatile Organic Compound | Release Temperature (°C) |
| Benzene | ~190 |
| Toluene | ~183 |
| p-Xylene | ~170 |
Data sourced from Ranganathan et al. worldscientific.com
Environmental Remediation Technologies
Trithiocyanuric acid trisodium salt hydrate is a highly effective agent in environmental remediation, particularly for the treatment of heavy metal contamination in aqueous and solid matrices. Its utility is centered on its ability to form stable, insoluble complexes with a wide range of heavy metal ions.
Advanced Strategies for Heavy Metal Immobilization in Wastewater
Trithiocyanuric acid trisodium salt is widely employed for the removal of heavy metals from various industrial wastewaters. It functions as a heavy metal chelating agent, reacting with dissolved metal ions to form insoluble precipitates. This process is an effective strategy for immobilizing heavy metals, thereby facilitating their removal from the water phase.
The compound demonstrates a strong affinity for a broad spectrum of heavy metal ions. It can effectively precipitate metals such as lead, mercury, cadmium, copper, chromium, and arsenic. worldscientific.com This makes it a versatile treatment option for waste streams from diverse industries, including electroplating, mining, metal processing, and coal-fired power plants. acs.orgworldscientific.comresearchgate.net
The immobilization mechanism involves the formation of stable metal-sulfur bonds, resulting in the creation of metal trithiocyanurate complexes. These complexes are characterized by their low solubility in water, which leads to their precipitation out of the solution. The trisodium salt variant is noted for being biodegradable, offering a more environmentally compatible alternative to some other chelating agents. worldscientific.com The resulting precipitates are chemically stable and are not readily dissolved by rain or other environmental factors, which prevents the re-release of the sequestered heavy metals and avoids secondary pollution. worldscientific.com
Table 2: Industrial Wastewater Sources Treated with Trithiocyanuric Acid Trisodium Salt
| Industry | Targeted Heavy Metals |
| Coal-fired Power Plants | Mercury, Lead, Cadmium |
| Printed Circuit Board Manufacturing | Copper, Lead |
| Electroplating | Copper, Nickel, Chromium, Zinc |
| Mining | Lead, Cadmium, Zinc, Copper |
| Petroleum and Chemical | Various heavy metals |
Information compiled from various sources. worldscientific.comacs.orgworldscientific.com
Application in Soil Remediation via Chemical Immobilization
Beyond wastewater treatment, trithiocyanuric acid trisodium salt is also utilized in the remediation of heavy metal-contaminated soils. The principle of chemical immobilization is applied here, where the compound is introduced into the soil to react with and stabilize heavy metals, reducing their bioavailability and mobility.
This remediation technique is a form of solidification/stabilization, where the hazardous constituents are converted into a less soluble and less toxic form. researchgate.net When applied to contaminated soil, the trithiocyanuric acid trisodium salt reacts with bioavailable heavy metal ions, forming the same type of insoluble precipitates as in wastewater treatment. This process effectively locks the heavy metals within the soil matrix, preventing them from being taken up by plants or leaching into groundwater. acs.orgresearchgate.net
Studies have investigated the use of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (a form of the compound) for the simultaneous immobilization of lead, cadmium, and arsenic in smelter-contaminated soil. researchgate.net Research has shown that the application of this compound can significantly reduce the bioavailable fractions of these toxic metals in the soil. For instance, its use has been shown to decrease the content of copper, zinc, arsenic, cadmium, and lead in all parts of tobacco plants grown in treated soil. researchgate.net
Analysis of Leaching Properties and Environmental Fate of Immobilized Species
A critical aspect of chemical immobilization as a remediation strategy is the long-term stability of the immobilized contaminants. Leaching tests are performed to assess the potential for the immobilized heavy metals to be released back into the environment over time.
The precipitates formed between trithiocyanuric acid and heavy metals are generally considered to be highly stable. worldscientific.com This stability is a key factor in their environmental fate, as it determines the risk of re-contamination. The strong covalent character of the metal-sulfur bonds in the metal trithiocyanurate complexes contributes to their low solubility across a range of environmental conditions.
The environmental fate of the immobilized species is largely tied to the stability of the formed precipitates. The low leaching potential of heavy metals from these complexes suggests that they are likely to remain sequestered in the soil or solidified matrix for long periods, minimizing their environmental impact.
Application in Catalysis and Analytical Chemistry
While the primary applications of this compound are in environmental remediation, the chemical structure of the trithiocyanurate anion suggests potential for its use in other areas, such as catalysis.
Exploration as a Ligand in Catalytic Systems (e.g., Palladium)
The trithiocyanurate molecule, with its triazine core and three thiol groups, possesses structural features that make it an interesting candidate as a ligand in transition metal catalysis. The sulfur atoms are soft donor atoms, which are known to form strong coordinate bonds with soft metal centers like palladium(II). The importance of ligands in modern homogeneous transition metal catalysis is well-established, as they can modify the structure and reactivity of a metal catalyst. nih.gov
While specific, detailed studies on the use of this compound as a primary ligand in a palladium-catalyzed reaction are not extensively documented in readily available literature, the principles of coordination chemistry support its potential in this role. The development of new ligands is crucial for advancing catalytic processes. nih.gov Sulfur-containing ligands, in general, have been successfully employed in various metal-catalyzed reactions. mdpi.com
The triazine framework of the ligand is also of interest. Triazine-based ligands have been used in the design of pincer-type ligands for palladium and other transition metals. acs.org These ligands can influence the electronic properties and stability of the metal center, thereby affecting the catalytic activity.
Interestingly, an application that highlights the strong interaction between trithiocyanuric acid trisodium salt and palladium is its use as a scavenger to remove residual palladium from reaction mixtures in the pharmaceutical industry. researchgate.net This demonstrates the high affinity of the trithiocyanurate for palladium, a key characteristic of an effective ligand. Although this is a removal application rather than a catalytic one, it underscores the fundamental coordination chemistry that would be relevant in a catalytic system. The development of palladium complexes with various sulfur- and nitrogen-containing ligands is an active area of research for applications in cross-coupling reactions and other organic transformations. mdpi.comnih.gov
Development of Analytical Methods for Metal Ion Detection based on Complexation
This compound's strong affinity for heavy metal ions is leveraged in the development of sensitive and selective analytical methods for their detection and quantification in various matrices. The molecule's multiple nitrogen and sulfur-containing functional groups enable it to act as a potent chelating agent, forming stable complexes with a range of metal ions. nih.govglorywh.com This complexation is the foundational principle for methods designed to preconcentrate trace metals from samples, thereby enhancing detection signals and allowing for quantification at very low levels.
A notable application is in solid-phase extraction (SPE) for the selective removal and preconcentration of target metal ions from environmental water samples. nih.gov In one research study, a composite material was synthesized by functionalizing silver-deposited γ-alumina nanospheres with trithiocyanuric acid (TTC). nih.gov This Al2O3@Ag@TTC composite serves as an efficient adsorbent for iron (III) and lead (II) ions. nih.gov The process involves passing water samples through the adsorbent, where the TTC on the surface selectively binds with Fe(III) and Pb(II) ions. Following this extraction and preconcentration step, the captured ions are desorbed and their concentrations are determined using techniques such as flame atomic absorption spectrometry. nih.gov
The effectiveness of this analytical approach is demonstrated by its performance metrics. The method shows linearity over a specific concentration range and achieves low detection limits, making it suitable for environmental monitoring where contaminant levels can be minimal. nih.gov Research findings have demonstrated high extraction recovery rates for both Fe(III) and Pb(II) from spiked seawater and river water samples, indicating the method's accuracy and reliability even in complex saline matrices. nih.gov
Below is a summary of the analytical performance of the TTC-based solid-phase extraction method for Fe(III) and Pb(II) detection. nih.gov
| Parameter | Iron (III) | Lead (II) |
|---|---|---|
| Linear Range | 10-100 ng/mL | 10-100 ng/mL |
| Detection Limit | 1.5 ng/mL | 0.8 ng/mL |
| Relative Standard Deviation (n=7) | <6.1% | <6.1% |
| Extraction Recovery Rate (Spiked Samples) | ≥93% | ≥97% |
This approach highlights how the complexation properties of trithiocyanuric acid are integral to creating robust analytical tools for monitoring heavy metal pollution. The ability to strongly chelate with various heavy metal ions, including Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mn²⁺, Ni²⁺, and Zn²⁺, suggests a broad potential for developing similar detection methods for a wider array of metallic contaminants. glorywh.com
Role as a Component in Metal-Organic Framework (MOF) Synthesis
In addition to its use in ion detection, trithiocyanuric acid and its derivatives serve as organic ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic ligand is crucial as it dictates the structure, porosity, and ultimate properties of the resulting framework. The trithiocyanuric acid molecule, with its tri-fold symmetry and multiple coordination sites (both sulfur and nitrogen atoms), is a versatile building block for creating novel MOF architectures. nih.gov
A significant research example demonstrates the use of trithiocyanuric acid (ttcH₃) in forming a dense, insulating MOF, which can then be chemically transformed into a different material with new properties. rsc.org In this study, single crystals of copper(I) chloride trithiocyanurate, with the formula CuᴵCl(ttcH₃), were synthesized. rsc.org This initial MOF was found to be an electrical insulator. rsc.org
The table below details the properties of the initial MOF and the resulting amorphous material, illustrating the impact of the chemical conversion. rsc.org
| Property | Initial MOF (CuᴵCl(ttcH₃)) | Amorphous Product (Cuᴵ₁.₈(ttc)₀.₆(ttcH₃)₀.₄) |
|---|---|---|
| Appearance | Transparent Orange Crystals | Shiny Black Monoliths |
| Crystallinity | Crystalline | Amorphous |
| Electrical Conductivity | Insulator | Semiconductor |
| Conductivity Value (at 20°C) | Not reported (insulating) | 4.2 x 10⁻¹¹ S cm⁻¹ |
| Conductivity Value (at 140°C) | Not reported (insulating) | 7.6 x 10⁻⁹ S cm⁻¹ |
| Optical Band Gap | Not reported | 0.6 eV |
This work exemplifies the role of trithiocyanuric acid as a fundamental component in advanced materials synthesis. Its incorporation into a MOF structure not only allows for the creation of a crystalline framework but also provides a platform for postsynthetic modification, leading to new amorphous materials with potentially useful electronic properties. rsc.org
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways and Derivatives
While the core synthesis of trithiocyanuric acid is established, future research is venturing into more efficient, sustainable, and versatile synthetic routes to produce novel derivatives with tailored properties. A key area of exploration is the functionalization of the trithiocyanuric acid ring to create a new generation of molecules.
A modern synthesis for the parent compound, thiocyanuric acid, involves the reaction of cyanuric chloride with sodium hydrosulfide (B80085). wikipedia.org This foundational reaction provides a basis for developing new pathways to derivatives by using functionalized nucleophiles. Research into the reaction of trithiocyanuric acid with oxiranes, such as ethylene (B1197577) oxide and propylene (B89431) oxide, has already demonstrated the synthesis of novel polyetherols, showcasing a pathway to polymer development. researchgate.net
Future synthetic explorations are likely to focus on:
Green Chemistry Approaches: Developing syntheses that minimize hazardous reagents and solvents, reduce energy consumption, and utilize renewable feedstocks.
Controlled Polymerization: Investigating methods to polymerize trithiocyanuric acid or its derivatives to create materials with unique thermal, mechanical, and electronic properties. Research has shown that chemical polymerization of trithiocyanuric acid can yield polymers with interesting electrochemical properties. researchgate.net
Functionalized Derivatives: Creating a library of derivatives by attaching specific functional groups to the triazine ring. This could involve reactions with a wide range of electrophiles and nucleophiles to introduce functionalities for targeted applications in drug delivery, catalysis, or sensor technology. nih.gov
Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis
A deeper understanding of the behavior of trithiocyanuric acid trisodium (B8492382) salt and its derivatives in complex systems requires advanced analytical techniques capable of in-situ and operando monitoring. These methods allow researchers to observe molecular transformations, reaction kinetics, and material dynamics in real-time under actual operating conditions. uu.nlnih.gov
Vibrational spectroscopy has been instrumental in characterizing the compound. Studies using Fourier-transform infrared (FT-IR) and Raman spectroscopy have successfully elucidated the spectroscopic properties of trithiocyanuric acid in its natural, anionic, and deuterated forms, providing insights into its tautomeric structures. researchgate.netresearchgate.net
Emerging research avenues in this area include:
Operando Spectroscopy: Applying techniques like operando X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy to study trithiocyanurate-based catalysts or materials during a chemical process. uu.nlresearchgate.netnih.gov This can reveal information about the active sites, reaction intermediates, and deactivation mechanisms.
In-Situ Reaction Monitoring: Utilizing attenuated total reflection (ATR) FT-IR spectroscopy to monitor the progress of reactions involving trithiocyanurates in real-time, providing valuable kinetic and mechanistic data. rsc.orgnih.gov
Advanced Imaging: Employing high-resolution imaging techniques like scanning tunneling microscopy (STM) to visualize the self-assembly of trithiocyanurate molecules on surfaces, offering insights into the formation of ordered nanostructures. nih.gov
| Spectroscopic Technique | Information Gained for Trithiocyanurates | Potential Future Application |
| FT-IR/Raman Spectroscopy | Vibrational modes, tautomeric forms, hydrogen bonding. researchgate.netresearchgate.net | In-situ monitoring of polymerization and degradation. |
| X-ray Absorption Spectroscopy (XAS) | Electronic structure, local coordination environment of metal complexes. researchgate.net | Operando analysis of catalytic cycles in trithiocyanurate-metal complexes. |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, reaction kinetics. | Probing host-guest interactions in supramolecular assemblies. |
| Scanning Tunneling Microscopy (STM) | Surface self-assembly, formation of 2D networks. nih.gov | Visualizing the directed assembly of functionalized derivatives. |
Computational Design of Tailored Trithiocyanurate-Based Materials
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new materials. By simulating molecular behavior and predicting properties, researchers can screen potential candidates and guide experimental efforts, saving significant time and resources.
Density Functional Theory (DFT) calculations have been used to investigate the electronic and structural properties of trithiocyanuric acid, including its tautomeric forms and its role in self-assembly processes. researchgate.net These theoretical studies provide fundamental insights into the non-covalent interactions, such as hydrogen bonding, that govern the formation of supramolecular structures. rsc.org
Future computational research will likely focus on:
High-Throughput Screening: Developing computational workflows to rapidly screen virtual libraries of trithiocyanurate derivatives for specific properties, such as binding affinity for certain metal ions or suitability for electronic applications.
Molecular Dynamics (MD) Simulations: Simulating the self-assembly of trithiocyanurates into larger structures like nanoparticles or supramolecular cages to understand their formation, stability, and dynamics. researchgate.netnih.gov This can aid in the design of systems for applications like drug delivery or molecular encapsulation.
Predictive Modeling of Material Properties: Using computational models to predict the mechanical, thermal, and electronic properties of polymers and coordination frameworks derived from trithiocyanuric acid, guiding the synthesis of materials with desired performance characteristics.
Integration with Nanotechnology for Enhanced Functionality
The intersection of trithiocyanuric acid chemistry with nanotechnology opens up a vast landscape of possibilities for creating advanced functional materials. The thiol groups in the trithiocyanurate structure provide excellent anchor points for binding to metal surfaces, making it an ideal molecule for modifying and stabilizing nanoparticles.
Recent breakthroughs have demonstrated the facile, one-pot synthesis of trithiocyanuric acid (TTCA) nanoparticles. These nanoparticles have been investigated as a redox-responsive drug delivery system, showcasing their potential in nanomedicine. nih.gov Another innovative application involves functionalizing nanoporous silica (B1680970) (SBA-15) with trithiocyanuric acid to create a selective optical probe for silver ions. researchgate.net
Emerging research directions include:
Functional Nanoparticles: Developing novel methods for synthesizing nanoparticles directly from trithiocyanuric acid and its derivatives, controlling their size and surface chemistry for targeted applications. rsc.org This includes creating nanoparticles for catalysis, sensing, and biomedical imaging. mdpi.com
Surface Modification: Using trithiocyanuric acid trisodium salt to functionalize the surface of various nanomaterials (e.g., gold nanoparticles, quantum dots, carbon nanotubes) to enhance their stability, solubility, and functionality.
Hybrid Nanomaterials: Creating hybrid materials by integrating trithiocyanurate-based molecules or polymers with inorganic nanoparticles to achieve synergistic properties, such as enhanced catalytic activity or improved mechanical strength.
| Nanotechnology Application | Role of Trithiocyanuric Acid Trisodium Salt | Research Finding/Potential |
| Drug Delivery | Forms the core of redox-responsive nanoparticles. | Demonstrated efficient doxorubicin (B1662922) delivery with minimal toxicity in vitro and in vivo. nih.gov |
| Sensing | Functionalizes nanoporous silica for ion detection. | Created a fluorescent sensor for the rapid determination of Ag+ ions. researchgate.net |
| Nanoparticle Stabilization | Acts as a capping and stabilizing agent. | Thiol groups provide strong anchoring to metal surfaces, preventing aggregation. mdpi.com |
| Catalysis | Serves as a ligand for catalytically active metal centers on a nanoscale support. | Potential for creating highly active and recyclable nanocatalysts. |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The versatility of the trithiocyanurate structure makes it a prime candidate for interdisciplinary research, particularly at the nexus of synthetic chemistry, supramolecular chemistry, and materials science. anu.edu.aubeilstein-journals.org Its ability to form predictable, stable structures through non-covalent interactions is a key focus.
Trithiocyanuric acid and its trianion have been extensively used as building blocks in supramolecular chemistry to construct complex architectures through self-assembly. mdpi.com A notable example is the 4:4 self-assembly of tris(Zn2+-cyclen) and the trithiocyanurate trianion to form a cuboctahedral supramolecular cage capable of encapsulating hydrocarbon guests in aqueous solution. researchgate.netsemanticscholar.org Furthermore, it is used to assemble coordination polymers, where the trithiocyanurate ligand bridges metal centers to create extended one-, two-, or three-dimensional networks. nih.gov The study of N–H⋯S hydrogen bonding patterns in co-crystals of trithiocyanuric acid reveals its role in stabilizing molecular aggregates and guiding crystal architecture. rsc.org
Future interdisciplinary efforts will likely explore:
Smart Materials: Designing trithiocyanurate-based materials that respond to external stimuli such as light, pH, or temperature. This could lead to the development of sensors, actuators, and controlled-release systems.
Porous Frameworks: Synthesizing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using trithiocyanurate derivatives as linkers. These materials could have applications in gas storage, separation, and catalysis.
Supramolecular Electronics: Investigating the electronic properties of self-assembled trithiocyanurate structures for potential use in molecular wires, switches, and other components for molecular electronics.
Challenges and Opportunities for Sustainable Applications of Trithiocyanuric Acid Trisodium Salt Hydrate (B1144303)
While trithiocyanuric acid trisodium salt hydrate holds considerable promise, its widespread adoption in sustainable technologies requires addressing certain challenges and capitalizing on key opportunities. Its primary established sustainable application is in the treatment of wastewater for the removal of heavy metal ions. wikipedia.org
Opportunities: The compound is highly effective at precipitating a wide range of heavy metals, which is a significant advantage for environmental remediation. The opportunity lies in optimizing these processes to be more efficient and cost-effective. There is also potential to recover and recycle the precipitated metals, moving towards a circular economy model. The development of trithiocyanurate-based materials for "green" applications, such as biodegradable polymers or catalysts for clean energy production, represents a major area of opportunity.
Challenges: A primary challenge is the lack of comprehensive environmental impact data. To ensure its sustainability, a full Life Cycle Assessment (LCA) is needed for its production, use in applications like water treatment, and end-of-life fate. rsc.orgmdpi.commdpi.com This includes evaluating the toxicity of the compound itself, its degradation products, and the resulting metal-trithiocyanurate sludge. Another challenge is the economic feasibility of its application compared to existing technologies. Reducing synthesis costs and improving the efficiency of the application process are crucial for commercial viability.
| Sustainability Aspect | Challenges | Opportunities |
| Environmental Impact | Lack of comprehensive Life Cycle Assessment (LCA) data. Potential toxicity of sludge. | High efficiency in heavy metal removal. Potential for use in green chemistry applications. |
| Economic Feasibility | Cost of synthesis and application compared to alternatives. | Optimization of precipitation processes. Recovery and recycling of valuable metals from sludge. |
| Circular Economy | Management and disposal of metal-trithiocyanurate sludge. | Development of methods to regenerate and reuse the precipitating agent. |
By focusing research on these future directions, the scientific community can unlock the full potential of this compound, transforming it from a specialized chemical into a versatile platform for developing next-generation materials and sustainable technologies.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying trisodium salt hydrates like trithiocyanuric acid trisodium salt hydrate?
- Answer: Trisodium salts are typically synthesized via neutralization of the parent acid (e.g., citric acid) with sodium hydroxide or carbonate under controlled pH (8–10), followed by crystallization and dehydration . For purification, recrystallization in aqueous ethanol (50–70% v/v) is effective in removing unreacted precursors. Hydration states are stabilized by slow evaporation at 4°C to avoid amorphous phases .
Q. How can hydration states of trisodium salts be accurately determined?
- Answer: Thermogravimetric analysis (TGA) is critical. For example, heating from 25°C to 200°C at 5°C/min under nitrogen identifies water loss steps. Complementary Karl Fischer titration quantifies residual moisture . Hydration discrepancies (e.g., dihydrate vs. pentahydrate) must be resolved using X-ray diffraction (XRD) to confirm crystal lattice water .
Q. What spectroscopic techniques are suitable for characterizing trisodium salt hydrates?
- Answer:
- NMR: ¹H/¹³C NMR in D₂O resolves proton environments (e.g., citrate vs. isocitrate isomers) .
- FT-IR: Peaks at 1600–1550 cm⁻¹ (asymmetric COO⁻ stretching) and 1400–1350 cm⁻¹ (symmetric COO⁻ stretching) confirm salt formation .
- Elemental Analysis: Sodium content should match theoretical values (e.g., ~19.5% Na in trisodium citrate) .
Advanced Research Questions
Q. How can trisodium salts be integrated into isotope tracing for metabolic flux analysis?
- Answer: Isotopically labeled trisodium salts (e.g., ¹³C-citrate) are administered to cell cultures, and LC-MS/MS tracks label incorporation into downstream metabolites (e.g., α-ketoglutarate, succinate). Data contradictions (e.g., unexpected labeling patterns) require flux balance analysis (FBA) to reconcile pathway activities .
Q. What experimental designs mitigate interference from trisodium salts in enzymatic assays?
- Answer: High sodium concentrations (e.g., >100 mM) can inhibit enzymes like dehydrogenases. Use buffer systems (e.g., Tris-HCl) to maintain ionic strength <50 mM. For NADH-dependent assays, pre-incubate enzymes with substrates to confirm activity retention .
Q. How do hydration states impact the chelation efficiency of trisodium salts in metal-binding studies?
- Answer: Hydration alters ligand accessibility. For example, anhydrous trisodium citrate binds Fe³⁺ with higher affinity (log K = 11.5) than its dihydrate form (log K = 10.2) due to reduced steric hindrance. Validate using UV-Vis spectroscopy (e.g., absorbance at 245 nm for Fe³⁺-citrate complexes) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported stability constants for trisodium salt-metal complexes?
- Method:
Standardize conditions: Ensure pH (e.g., 7.4 for physiological studies), ionic strength (0.1 M KCl), and temperature (25°C) match literature protocols.
Cross-validate techniques: Compare potentiometric titration data with spectroscopic (UV-Vis, fluorescence) or calorimetric (ITC) results.
Account for hydration: Anhydrous vs. hydrated salts exhibit differing ligand availability .
Methodological Tables
Table 1: Key Analytical Parameters for Trisodium Salt Hydrates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
